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Compound of Interest

N-cyclohexyl-3-methylpyridin-2-
Compound Name:

amine
CAS No.: 88260-24-6
Cat. No.: B1271081

Get Quote

\ J

Part 1: Executive Summary & Chemical Logic

Compound Class: 2-Aminopyridine derivative. Molecular Formula: C

H
N
Predicted Properties:

e LogP: ~3.2-3.8 (Lipophilic; prone to non-specific binding).
¢ pKa: ~6.8-7.2 (Pyridine nitrogen).

¢ Solubility: Low in neutral aqueous buffers; High in DMSO and acidified water.

Mechanistic Insight (The "Why")
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The 2-aminopyridine core is a privileged scaffold in drug discovery, capable of bidentate
hydrogen bonding (as seen in kinase inhibitors). However, the N-cyclohexyl substitution
introduces significant steric bulk and lipophilicity.

o Risk Factor: The cyclohexyl group is a metabolic "soft spot,” susceptible to hydroxylation by
Cytochrome P450s (CYPs).

o Safety Signal: Aminopyridines can block voltage-gated potassium channels (Kv). While 4-
aminopyridine is the classic blocker, 2-aminopyridines with bulky substituents must be
screened for off-target ion channel activity (e.g., hERG liability).

Part 2: Experimental Protocols
Protocol A: Stock Solution Preparation & Handling

Rationale: Due to its lipophilicity, this compound will precipitate in aqueous media if not handled
correctly. A"DMSO-clamp" method is used to ensure accurate dosing.

Materials:

e N-cyclohexyl-3-methylpyridin-2-amine (Solid, >98% purity).
e Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade).

o Phosphate Buffered Saline (PBS), pH 7.4.

Step-by-Step Procedure:

» Weighing: Weigh approximately 5-10 mg of the compound into a glass amber vial (plastic
absorbs lipophilic amines).

e Primary Stock (20 mM): Dissolve in anhydrous DMSO. Vortex for 60 seconds to ensure
complete solubilization.

o QC Check: Inspect for turbidity. The solution must be crystal clear.

e Working Stock (1000x): Prepare intermediate dilutions in DMSO. Do not dilute directly into
PBS for storage.
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e Aqueous Dilution (The "Crash" Test):
o Dilute 1 pL of 20 mM stock into 999 pL PBS (Final: 20 uM, 0.1% DMSO).
o Measure Absorbance at 600 nm immediately. If OD > 0.005, precipitation has occurred.

o Correction: If precipitation occurs, use a carrier protein (e.g., 0.1% BSA) in the assay
buffer to solubilize the compound.

Protocol B: Metabolic Stability (Microsomal Clearance)

Rationale: The cyclohexyl ring is prone to oxidation. This assay determines the intrinsic
clearance (

) and half-life (
), essential for predicting in vivo bioavailability.

Reagents:
e Liver Microsomes (Human/Mouse, 20 mg/mL).

 NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL
G6PDH).

e Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).
Workflow:

e Pre-incubation: Mix Microsomes (0.5 mg/mL final) with PBS (pH 7.4). Add compound (1 puM
final, 0.05% DMSO). Incubate at 37°C for 5 min.

e Initiation: Add NADPH regenerating system to start the reaction.
o Sampling: At

min, remove 50 pL aliquots.
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e Quenching: Immediately dispense into 150 pL ice-cold Stop Solution. Vortex and centrifuge
(4000g, 10 min).

e Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion transition (M+H)

Data Calculation: Plot

vs. time. The slope

determines half-life:

Protocol C: Cellular Cytotoxicity Screening (ATP-Glo)

Rationale: Before efficacy testing, the non-toxic therapeutic window must be defined.
Aminopyridines can induce seizures in vivo; in vitro, this often manifests as excitotoxicity or
mitochondrial disruption.

Cells: HEK293 (General) or SH-SY5Y (Neuronal model).
Procedure:
e Seeding: Plate cells at 5,000 cells/well in 96-well white-walled plates. Incubate 24h.

e Dosing: Treat with serial dilutions of N-cyclohexyl-3-methylpyridin-2-amine (0.1 nM to 100
HUM).

o Control: 0.5% DMSO (Vehicle) and 10 pM Staurosporine (Positive Kill Control).

e |ncubation: 48 hours at 37°C, 5% CO

o Readout: Add CellTiter-Glo® reagent (Promega). Shake 2 min. Read Luminescence.

e Analysis: Fit data to a 4-parameter logistic curve to determine IC
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Part 3: Visualization of Experimental Workflow

The following diagram illustrates the logical flow for qualifying N-cyclohexyl-3-methylpyridin-
2-amine for advanced biological assays.
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Caption: Workflow for the qualification of N-cyclohexyl-3-methylpyridin-2-amine, prioritizing
physicochemical validation before biological testing.

Part 4: Data Presentation & Analysis
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Table 1: Troubleshooting Common Issues

Observation Probable Cause Corrective Action

Add 0.1% BSA or 5% FBS to
Precipitation in Media High Lipophilicity (LogP > 3) assay buffer before adding
compound.

Design analogs with
High Microsomal Clearance Cyclohexyl Oxidation fluorinated cyclohexyl rings or

switch to cyclopropyl.

Use glass-coated plates or
Variable IC50 Data Plastic Binding "Low-Binding" polypropylene
plastics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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